molecular formula C16H16N6O3S2 B4630923 ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No. B4630923
M. Wt: 404.5 g/mol
InChI Key: SMDZSPNMGHDERY-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been extensively studied for their unique chemical and physical properties. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. The presence of multiple functional groups offers a wide range of reactivity and applications in the field of organic chemistry and potentially in pharmaceuticals, although applications directly related to drug use and dosage are excluded from this discussion.

Synthesis Analysis

The synthesis of related thiazole derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature, leading to various thiazolopyridine and triazolopyrimidine derivatives. These syntheses are characterized by their convenience and the versatility of the thiazole scaffold for further functionalization (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, demonstrates the capacity for hydrogen bonding, which could infer similar properties for our compound of interest. This ability to form specific molecular interactions can influence the compound's behavior in various chemical contexts (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its ability to undergo various reactions, leading to the synthesis of new derivatives. For example, reactions with electrophilic reagents or nucleophiles can yield a range of products with potential biological activities. These reactions can be tailored to produce specific outcomes, demonstrating the compound's versatility in organic synthesis (Mohamed, 2021).

Scientific Research Applications

Chemical Synthesis and Derivative Formation Research into ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate and related compounds has primarily focused on their synthesis and potential as precursors for derivative compounds. For instance, derivatives of ethyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate have been synthesized for various applications, such as antimicrobial and antifungal activities. These derivatives were prepared using different reactants and conditions, demonstrating the compound's versatility as a building block for more complex molecules (Desai, Bhatt, & Joshi, 2019).

Biocidal Properties Compounds structurally related to this compound have been evaluated for their biocidal properties. For example, certain derivatives showed excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the potential for these compounds to be used in the development of new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Heterocyclic Chemistry The compound and its derivatives serve as key intermediates in heterocyclic chemistry, enabling the synthesis of various heterocyclic systems. These systems are of significant interest due to their potential applications in pharmaceuticals, materials science, and as ligands in catalysis. The transformations and modifications of these thiazole derivatives underscore their importance in synthetic organic chemistry and the broad applicability of heterocyclic compounds in research and development (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Antimicrobial and Antifungal Activities Further expanding on their biocidal applications, ethyl 5-methyl-2-amino-1,3-thiazole-4-carboxylate derivatives have been subjected to antimicrobial and antifungal testing, showing promise in this area. These studies are crucial for identifying new compounds that could lead to the development of novel antibiotics and antifungals, addressing the growing concern of drug-resistant pathogens (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 5-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-3-25-14(24)13-10(2)27-15(18-13)17-12(23)9-26-16-19-20-21-22(16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDZSPNMGHDERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate

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